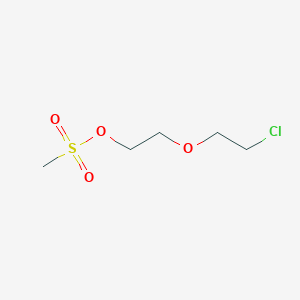

2-(2-Chloroethoxy)ethyl methanesulfonate

Description

Contextualization of Alkyl Methanesulfonates in Organic Synthesis

Alkyl methanesulfonates, often referred to as mesylates, are a well-established class of organic compounds characterized by the methanesulfonate (B1217627) (-OSO2CH3) functional group attached to an alkyl chain. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, a property that makes alkyl methanesulfonates highly valuable as alkylating agents in organic synthesis. wikipedia.org Their utility stems from the ability to readily transfer an alkyl group to a variety of nucleophiles, including amines, alcohols, and thiols, thereby facilitating the construction of more complex molecular architectures.

The reactivity of alkyl methanesulfonates can be modulated by the nature of the alkyl group. Simple monofunctional alkyl methanesulfonates, such as ethyl methanesulfonate (EMS), are potent alkylating agents and have been extensively studied for their mutagenic properties by inducing point mutations in genetic material. wikipedia.orgnih.gov Bifunctional alkylating agents, on the other hand, possess two reactive centers, allowing them to form cross-links with biomolecules, a characteristic that is particularly relevant in the design of certain therapeutic agents. nih.govoncohemakey.com These reagents are pivotal in organic synthesis for their capacity to form complex structures and enable novel reaction pathways. nih.goviupac.orgresearchgate.net

Overview of the Chemical Compound's Significance in Academic Research

The primary significance of 2-(2-Chloroethoxy)ethyl methanesulfonate in the scientific community lies in its role as a key intermediate in the synthesis of quetiapine (B1663577). vulcanchem.comgoogle.comgoogle.com Quetiapine is an atypical antipsychotic medication used in the treatment of various mental health conditions. The synthesis of quetiapine involves the alkylation of a piperazine (B1678402) derivative with a side chain, and this compound serves as a crucial reagent for introducing the 2-(2-hydroxyethoxy)ethyl side chain. vulcanchem.comgoogle.com

The structure of this compound is notable for possessing two distinct electrophilic centers: the carbon atom attached to the chlorine atom and the carbon atom attached to the methanesulfonate group. This bifunctional nature allows for sequential reactions, making it a versatile building block in synthetic chemistry beyond its application in pharmaceutical manufacturing. While its use in quetiapine synthesis is well-documented in patent literature, its broader application in academic research as a bifunctional electrophile is an area of ongoing interest.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 138139-52-3 |

| Molecular Formula | C₅H₁₁ClO₄S |

| Molecular Weight | 202.66 g/mol |

| IUPAC Name | This compound |

Research Trajectory and Unaddressed Scientific Inquiries

The research trajectory for compounds like this compound is intrinsically linked to the broader fields of medicinal chemistry and organic synthesis. Initially driven by its utility in the pharmaceutical industry, future research is likely to explore its potential in other areas. The development of novel synthetic methodologies that utilize bifunctional reagents remains a vibrant area of investigation. nih.govresearchgate.net

Several unaddressed scientific inquiries remain regarding this compound:

Detailed Mechanistic Studies: While its role in the synthesis of quetiapine is established, detailed kinetic and mechanistic studies of its reactions with various nucleophiles are not extensively reported in academic literature. Understanding the relative reactivity of the chloro and methanesulfonate groups under different conditions would be of significant value.

Exploration of Broader Synthetic Utility: The potential of this compound as a bifunctional cross-linking agent in materials science or for the synthesis of other complex organic molecules has not been fully explored.

Development of Greener Synthetic Routes: The current synthesis of this compound and its precursors may involve reagents and solvents with environmental concerns. The development of more sustainable and atom-economical synthetic pathways is a key area for future research.

Analog Synthesis and Structure-Activity Relationship Studies: The synthesis and investigation of analogs of this compound with different leaving groups or linker lengths could lead to the discovery of novel reagents with unique reactivity and applications.

Future research in medicinal chemistry is trending towards the development of more targeted and efficient therapeutic agents. nih.govresearchgate.net Bifunctional molecules play a crucial role in this endeavor, for example, in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. While this compound itself has not been reported in this context, its structural motif as a bifunctional electrophile could inspire the design of novel linkers for such applications.

Structure and Objectives of the Comprehensive Research Outline

This article is structured to provide a focused and comprehensive overview of this compound based on currently available scientific information. The primary objective is to present a scientifically accurate and detailed account of the compound, strictly adhering to the outlined sections. The structure is as follows:

Section 1.1: Provides the necessary background on alkyl methanesulfonates to contextualize the specific compound of interest.

Section 1.2: Highlights the established significance of this compound, with a focus on its role in pharmaceutical synthesis.

Section 1.3: Discusses the potential future research directions and highlights the existing gaps in the scientific understanding of this compound.

Section 1.4: Outlines the structure and goals of this article.

By adhering to this structure, the article aims to deliver a thorough and informative resource on this compound for a scientific audience.

Detailed Research Findings

The following table summarizes some of the known properties of the precursor, 2-(2-chloroethoxy)ethanol (B196239).

| Property | Value |

| CAS Number | 628-89-7 |

| Molecular Formula | C₄H₉ClO₂ |

| Molecular Weight | 124.57 g/mol |

| Boiling Point | 185 °C |

| Density | 1.18 g/cm³ |

Data for 2-(2-chloroethoxy)ethanol, the precursor to this compound.

The reactivity of this compound is characterized by two potential sites for nucleophilic attack. The methanesulfonate ester is a highly reactive leaving group, making the adjacent carbon susceptible to substitution. The chloro group provides a second, typically less reactive, site for alkylation. This differential reactivity could potentially be exploited in sequential synthetic strategies.

Analytical methods for the detection and quantification of related methanesulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), often involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), sometimes with a derivatization step to enhance detection. nih.govnih.gov Similar methodologies could be adapted for the analysis of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C5H11ClO4S |

|---|---|

Molecular Weight |

202.66 g/mol |

IUPAC Name |

2-(2-chloroethoxy)ethyl methanesulfonate |

InChI |

InChI=1S/C5H11ClO4S/c1-11(7,8)10-5-4-9-3-2-6/h2-5H2,1H3 |

InChI Key |

GVJDQAKZSHYMTJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCOCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways

Primary Synthetic Routes from Precursor Alcohols

The most direct and widely utilized method for synthesizing 2-(2-Chloroethoxy)ethyl methanesulfonate (B1217627) involves the direct esterification of the corresponding precursor alcohol, 2-(2-chloroethoxy)ethanol (B196239). This alcohol serves as the immediate substrate for the introduction of the methanesulfonate (mesylate) group. The synthesis of this crucial precursor can be achieved through various methods, including the reaction of diethylene glycol with reagents like thionyl chloride. google.comgoogle.com

Esterification via Methanesulfonyl Chloride Reactants

The conversion of an alcohol to a methanesulfonate is a standard transformation in organic synthesis, valued for converting a poor leaving group (hydroxyl) into a very good one (mesylate). masterorganicchemistry.comlibretexts.org The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl). The oxygen of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This process results in the formation of the desired methanesulfonate ester and hydrochloric acid (HCl) as a byproduct. masterorganicchemistry.com The stereochemistry at the carbon bearing the oxygen is retained during this reaction because the C-O bond of the alcohol is not broken. libretexts.org

This esterification is highly effective for primary alcohols like 2-(2-chloroethoxy)ethanol due to minimal steric hindrance. The general procedure involves dissolving the alcohol in a suitable solvent with a base, cooling the mixture, and then adding methanesulfonyl chloride. mdma.ch

The presence of a base is critical in mesylation reactions to neutralize the hydrochloric acid generated as a byproduct. commonorganicchemistry.com Without a base, the accumulation of strong acid can lead to unwanted side reactions and degradation of the product. Organic amine bases such as triethylamine (B128534) (TEA) and pyridine (B92270) are commonly used in stoichiometric amounts for this purpose. commonorganicchemistry.comchemicalbook.com

The choice of base can significantly impact the reaction's outcome. Research into the sulfonylation of alcohols has shown that the properties of the amine catalyst are important. For instance, sterically unhindered and lipophilic tertiary amines can be particularly effective. researchgate.netrsc.org In some methodologies, catalytic amounts of specific amines are sufficient to promote the reaction efficiently, presenting a greener and more atom-economical approach. researchgate.netrsc.org The selection between different bases often depends on the specific substrate, solvent, and desired reaction kinetics.

Beyond traditional organic bases, studies have also explored the use of Lewis acids as catalysts for the mesylation of certain alcohols, which can offer high yields and simplify product purification by avoiding the formation of amine hydrochlorides. acs.orgacs.orgresearchgate.net

Table 1: Comparison of Basic Catalysts in Sulfonylation Reactions

| Catalyst/Base | Typical Substrate | Role | Key Advantages |

|---|---|---|---|

| Triethylamine (TEA) | Primary & Secondary Alcohols | HCl Scavenger | Readily available, effective |

| Pyridine | Primary & Secondary Alcohols | HCl Scavenger & Catalyst | Can act as a nucleophilic catalyst |

| N,N-dimethylbenzylamine | Primary Alcohols | Catalyst | Effective in water-solvent systems |

| Potassium Hydroxide (B78521) (KOH) | Primary Alcohols | Base | Used in aqueous Schotten-Baumann type reactions |

Controlling reaction parameters such as temperature and the choice of solvent is crucial for maximizing the yield and purity of 2-(2-Chloroethoxy)ethyl methanesulfonate.

Temperature: Mesylation reactions are typically conducted at reduced temperatures, often between 0 °C and room temperature. mdma.chchemicalbook.com Cooling the reaction mixture before the addition of the highly reactive methanesulfonyl chloride helps to control the exothermic nature of the reaction, prevent side reactions, and enhance selectivity.

Solvent Systems: The solvent plays a key role in solubilizing reactants and influencing the reaction pathway. Dichloromethane (DCM) is a frequently used solvent due to its inertness and ability to dissolve a wide range of organic compounds. mdma.chcommonorganicchemistry.com Other aprotic solvents can also be employed. The choice of solvent can be guided by factors such as reactant solubility and the ease of product isolation. mdma.ch

Recent advancements have focused on developing more environmentally friendly protocols. For example, an efficient method for the mesylation of primary alcohols has been developed using water as the solvent, promoted by potassium hydroxide and a catalytic amount of an appropriate amine. researchgate.netrsc.org This approach avoids the use of volatile organic solvents. In other specialized cases, mesylation has been achieved under solvent-free conditions, further enhancing the process's green credentials by increasing volume efficiency and simplifying purification. acs.orgacs.org

Table 2: Influence of Solvent Systems on Mesylation Reactions

| Solvent System | Temperature | Reactants | Key Findings/Yield |

|---|---|---|---|

| Dichloromethane (DCM) | 0 °C to -10 °C | Alcohol, MsCl, Triethylamine | General, high-yield procedure (>95%) mdma.ch |

| Pyridine (as solvent) | 0 °C to 20 °C | Alcohol, MsCl | Effective for specific substrates, yielding 87% chemicalbook.com |

| Water | Room Temperature | Alcohol, MsCl, KOH, Catalytic Amine | Green chemistry approach, excellent yields for primary alcohols researchgate.netrsc.org |

Derivatization of Halogenated Ethers and Related Scaffolds

While the direct esterification of 2-(2-chloroethoxy)ethanol is the most common route, the synthesis of the target compound can also be envisioned through the derivatization of other functionalized molecules. This involves multi-step pathways where the core chloroethoxyethyl structure is assembled or modified.

This strategy involves performing the mesylation reaction on a substrate that already contains the required 2-(2-chloroethoxy)ethyl group. The key challenge in such an approach is chemoselectivity—the need to selectively react the hydroxyl group without affecting other functional groups present in the molecule, such as the chloride atom. The standard mesylation procedure using methanesulfonyl chloride and a base is highly selective for alcohols, making it well-suited for this purpose. The reaction conditions are generally mild enough not to promote substitution of the existing chloride.

This approach is fundamental in the synthesis of complex molecules where a hydroxyl group needs to be converted into a good leaving group late in a synthetic sequence.

A strategic approach to synthesizing this compound involves a clear, step-by-step construction of the molecule. This sequential functionalization provides greater control over the synthesis and allows for purification of intermediates.

A plausible and logical two-step sequence is:

Synthesis of the Precursor Alcohol: The first step is the synthesis of 2-(2-chloroethoxy)ethanol. This can be accomplished by treating diethylene glycol with a chlorinating agent like thionyl chloride (SOCl₂) or by using methods that involve intermediates like metaborate (B1245444) esters to achieve selective chlorination of one of the hydroxyl groups. google.comgoogle.com Another route involves the reaction of 2-(2-aminoethoxy)ethanol (B1664899) to first form an acetamide, followed by reaction with thionyl chloride to replace the hydroxyl group with chlorine. orgsyn.org

Esterification to the Final Product: The purified 2-(2-chloroethoxy)ethanol is then subjected to the esterification reaction with methanesulfonyl chloride in the presence of a suitable base, as detailed in section 2.1.1, to yield the final product, this compound.

This sequential approach is advantageous for ensuring the high purity of the final compound, which is critical for its subsequent applications.

Advanced Synthetic Techniques and Scalability Considerations

Application of Microwave Irradiation in Analogous Systems

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving product yields. While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the application of this technology to analogous sulfonate ester systems provides valuable insights.

Research into the synthesis of methyl ester sulfonates (MES) from various renewable sources like palm oil and virgin coconut oil demonstrates the efficacy of microwave irradiation. its.ac.idresearchgate.net This technique accelerates the transesterification and sulfonation stages of the process. its.ac.idresearchgate.net For instance, the sulfonation of methyl esters using sodium bisulfite can be completed in as little as 20 to 40 minutes under microwave power ranging from 300 to 450 watts. its.ac.idsciencetechindonesia.com These conditions represent a significant time reduction compared to conventional heating methods. The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Key parameters influencing the success of microwave-assisted sulfonation include the molar ratio of reactants, catalyst concentration, microwave power, and reaction time. sciencetechindonesia.com Studies on MES production have systematically optimized these variables to achieve high yields, sometimes exceeding 98%. its.ac.id

Table 1: Microwave-Assisted Synthesis Parameters for Methyl Ester Sulfonates (Analogous Systems)

| Parameter | Condition Range | Optimal Condition Example | Reference |

|---|---|---|---|

| Microwave Power | 150W - 750W | 450W | researchgate.netsciencetechindonesia.com |

| Reaction Time | 10 min - 60 min | 20 min | sciencetechindonesia.comproquest.com |

| Reactant Mole Ratio (Ester:Sulfonating Agent) | 1:1 - 1:4 | 1:2 | sciencetechindonesia.comproquest.com |

| Catalyst Concentration | 1% - 2.5% | 1.5% CaO | sciencetechindonesia.comproquest.com |

Efficient Isolation and Purification Protocols

The isolation and purification of the final product are critical steps that determine its purity and suitability for subsequent applications. For sulfonate esters, a combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatography is a cornerstone technique for purifying sulfonate esters, which can be challenging due to their potential polarity and the presence of ionic impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and effective method for both the analysis and purification of sulfonate esters. pnrjournal.com Reversed-phase HPLC, using columns like Inertsil ODS 3V, is commonly employed. pnrjournal.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., 0.10% orthophosphoric acid in water) and an organic solvent such as acetonitrile. pnrjournal.com This technique allows for the separation of the target compound from starting materials, by-products, and other impurities with high resolution. pnrjournal.com The development of sensitive HPLC methods is also crucial for detecting and quantifying trace levels of sulfonate ester impurities in pharmaceutical substances. pnrjournal.com

Flash Chromatography: For larger scale purifications, silica (B1680970) gel flash chromatography is a standard procedure. nih.gov The choice of eluent system is critical; a common approach for sulfonate esters involves a gradient of ethyl acetate (B1210297) in hexanes. nih.gov In some cases, particularly for compounds with ionic functionalities, adjustments to pH or the use of buffers can improve separation by mitigating issues like peak tailing or fronting. biotage.com

Crystallization: Recrystallization is a powerful technique for purifying solid sulfonate esters. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For instance, salts of monoalkyl sulfate (B86663) esters have been purified to greater than 95% purity through recrystallization from ethanol. google.com The success of this method depends heavily on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Distillation: For volatile, non-solid sulfonate esters, vacuum distillation can be an effective purification method. This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures and prevents thermal decomposition of the product.

Chemical Reactivity and Elucidation of Reaction Mechanisms

Electrophilic Nature and Alkylating Capabilities

2-(2-Chloroethoxy)ethyl methanesulfonate (B1217627) is classified as a monofunctional alkylating agent. Its primary chemical function is the transfer of its 2-(2-chloroethoxy)ethyl group to nucleophilic centers in other molecules. This capability is analogous to other well-studied alkylating agents like ethyl methanesulfonate (EMS), which is known to modify biomolecules by transferring its ethyl group. wikipedia.orgcabidigitallibrary.org

The structure of 2-(2-Chloroethoxy)ethyl methanesulfonate is key to its reactivity. The molecule possesses a methanesulfonate group (CH₃SO₃-), commonly known as a mesylate, attached to a primary carbon atom. The methanesulfonate group is an exceptionally good leaving group, meaning it readily departs during a chemical reaction. wikipedia.orgmasterorganicchemistry.com This departure is facilitated by the high electronegativity of the oxygen atoms and the sulfur atom in the sulfonate ester group, which polarizes the carbon-oxygen bond. This polarization renders the primary carbon atom to which the mesylate is attached highly electrophilic, making it a prime target for attack by electron-rich species, known as nucleophiles. The presence of this electrophilic center is the fundamental reason for the compound's potent alkylating capabilities.

Alkylating agents like this compound engage in nucleophilic substitution reactions, which can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). cabidigitallibrary.org

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.commasterorganicchemistry.com This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate (the alkylating agent) and the incoming nucleophile. youtube.com Given that the methanesulfonate group in this compound is attached to a primary carbon, the SN2 pathway is strongly favored. byjus.com Primary substrates are readily accessible to nucleophiles with minimal steric hindrance, a key requirement for the SN2 mechanism. libretexts.org

Conversely, the SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. byjus.commasterorganicchemistry.com The second step is the rapid attack of the nucleophile on this carbocation. masterorganicchemistry.com This mechanism is typical for tertiary alkyl halides because they can form relatively stable tertiary carbocations. youtube.com For this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway highly unlikely. masterorganicchemistry.com

Characteristics of the Methanesulfonate Anion as a Leaving Group

The efficiency of this compound as an alkylating agent is critically dependent on the nature of the methanesulfonate (mesylate) anion as a leaving group. masterorganicchemistry.com

The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group because it is a very weak base. aadi.net.in Its stability arises from the delocalization of the negative charge through resonance across the three oxygen atoms bonded to the sulfur atom. oregonstate.edu This charge distribution means that the anion does not have a strong affinity to reclaim the proton, making its conjugate acid, methanesulfonic acid (CH₃SO₃H), a strong acid. The ability of a leaving group to stabilize the negative charge it acquires upon departure is a primary determinant of its effectiveness. oregonstate.edu

The presence of a superior leaving group like methanesulfonate significantly increases the rate of nucleophilic substitution reactions. oregonstate.edu It lowers the activation energy of the transition state, whether it's the single transition state in an SN2 reaction or the first transition state in an SN1 reaction. masterorganicchemistry.commasterorganicchemistry.com The effectiveness of the mesylate group is comparable to other sulfonate esters, such as the tosylate group, and is a major factor in driving reactions toward completion. masterorganicchemistry.com

The following table, based on solvolysis data for 1-phenylethyl esters, illustrates the relative reactivity conferred by different leaving groups, highlighting the high reactivity of sulfonate esters compared to carboxylate esters.

| Leaving Group | Abbreviation | Relative Rate of Ionization (sec⁻¹) |

| Acetate (B1210297) | OAc | 1.4 x 10⁻⁶ |

| p-Nitrobenzoate | OPNB | 5.5 x 10⁻⁶ |

| Methanesulfonate (Mesylate) | OMs | 3.0 x 10⁴ |

| p-Toluenesulfonate (Tosylate) | OTs | 3.7 x 10⁴ |

| p-Nitrobenzenesulfonate (Nosylate) | ONs | 4.4 x 10⁵ |

| Trifluoromethanesulfonate (Triflate) | OTf | 1.4 x 10⁸ |

| Data from the solvolysis of 1-phenylethyl ester at 76°C in 80% ethanol/water. oregonstate.edu |

This enhanced reaction rate ensures that the desired alkylation occurs efficiently, leading to a high yield of the substituted product and minimizing competing side reactions.

Intramolecular Reactivity and Cyclization Possibilities (Hypothetical)

The structure of this compound contains multiple reactive sites, which introduces the possibility of intramolecular reactions. In addition to the primary carbon bearing the excellent methanesulfonate leaving group, the molecule also contains a carbon-chlorine bond and an ether oxygen atom.

Hypothetically, the ether oxygen could act as an internal nucleophile. It could attack the electrophilic carbon atom where the methanesulfonate group is attached, leading to the formation of a cyclic oxonium ion intermediate. While this is sterically possible, a more plausible scenario for intramolecular cyclization would likely occur in a stepwise fashion following an initial intermolecular reaction.

For instance, if this compound first reacts with a nucleophile such as a hydroxide (B78521) ion (OH⁻) via an SN2 reaction, the methanesulfonate would be displaced to form 2-(2-chloroethoxy)ethanol (B196239). Under basic conditions, the resulting alcohol could be deprotonated to form an alkoxide. This alkoxide could then act as an internal nucleophile, attacking the carbon atom bonded to the chlorine atom and displacing the chloride ion. This intramolecular SN2 reaction would result in the formation of a six-membered cyclic ether, 1,4-dioxane. This type of reaction is known as an intramolecular Williamson ether synthesis. Such cyclization possibilities are contingent on specific reaction conditions that would favor the intramolecular pathway over intermolecular reactions.

Potential for Intramolecular Ring Formation (e.g., Ether Cyclization)

The structure of this compound is predisposed to undergo intramolecular cyclization to form a stable six-membered cyclic ether, 1,4-dioxane. This transformation does not typically occur in a single step but rather through a sequential reaction pathway.

The process is initiated by an intermolecular nucleophilic substitution. Given the high reactivity of the methanesulfonate ester, it is readily displaced by a nucleophile. In an aqueous basic medium, for instance, a hydroxide ion will preferentially attack the terminal carbon bearing the mesylate group. This initial step results in the formation of 2-(2-chloroethoxy)ethanol and methanesulfonic acid.

Once 2-(2-chloroethoxy)ethanol is formed, it can undergo a subsequent intramolecular cyclization under basic conditions. The base abstracts the proton from the terminal hydroxyl group, creating a nucleophilic alkoxide. This alkoxide then attacks the carbon atom bonded to the chlorine in an intramolecular SN2 reaction. This process, a classic example of the Williamson ether synthesis, results in the displacement of the chloride ion and the closure of the ring to form 1,4-dioxane. The formation of stable five- and six-membered rings through such intramolecular pathways is a kinetically and thermodynamically favored process in organic chemistry. masterorganicchemistry.com

Table 1: Reaction Pathway for Ether Cyclization

| Step | Reaction Type | Reactants | Key Intermediate | Product | Description |

|---|---|---|---|---|---|

| 1 | Intermolecular Nucleophilic Substitution (e.g., Hydrolysis) | This compound, Nucleophile (e.g., OH⁻) | - | 2-(2-Chloroethoxy)ethanol | The highly reactive methanesulfonate group is displaced by an external nucleophile. |

| 2 | Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis) | 2-(2-Chloroethoxy)ethanol, Base | 2-(2-Chloroethoxy)ethoxide | 1,4-Dioxane | The resulting alkoxide attacks the internal electrophilic carbon, displacing the chloride to form a stable 6-membered ring. |

Competing Intermolecular and Intramolecular Processes

The reaction pathway of this compound involves a competition between intramolecular and intermolecular processes. This competition primarily dictates the final product distribution, determining whether cyclization or polymerization occurs.

The initial reaction is almost exclusively an intermolecular nucleophilic attack on the carbon atom bearing the methanesulfonate group, due to its superior nature as a leaving group compared to chloride. The crucial competition arises in the subsequent step, involving the fate of the 2-(2-chloroethoxy)ethanol intermediate in the presence of a base.

Intramolecular Process: As detailed previously, the alkoxide intermediate can undergo a rapid, first-order intramolecular cyclization to yield 1,4-dioxane. This process is entropically favored for the formation of six-membered rings. stackexchange.com

Intermolecular Process: Alternatively, the 2-(2-chloroethoxy)ethoxide intermediate can act as a nucleophile and attack another molecule of 2-(2-chloroethoxy)ethanol (or the starting mesylate), leading to the formation of linear dimers, oligomers, and polymers. This is a second-order reaction, and its rate is therefore highly dependent on the concentration of the reactants.

The primary factor governing the outcome of this competition is the concentration of the reacting species.

High Concentrations: At higher concentrations, the probability of collisions between two different molecules is high, favoring the second-order intermolecular reaction and leading predominantly to polymer formation.

Low Concentrations (High Dilution): Under high-dilution conditions, the concentration of the substrate is low, which significantly reduces the rate of the intermolecular reaction. Consequently, the first-order intramolecular cyclization becomes the dominant pathway, maximizing the yield of 1,4-dioxane. This principle is a cornerstone of synthetic strategies aimed at promoting cyclization over polymerization. masterorganicchemistry.com

Table 2: Influence of Concentration on Reaction Outcome

| Concentration | Dominant Reaction Pathway | Major Product | Kinetic Order | Rationale |

|---|---|---|---|---|

| High | Intermolecular Polymerization | Polyethers | Second-Order | Increased probability of collision between separate reactant molecules. |

| Low (High Dilution) | Intramolecular Cyclization | 1,4-Dioxane | First-Order | Rate of intermolecular reaction is minimized, allowing the intramolecular process to prevail. |

Applications in Complex Organic Synthesis and Targeted Molecule Construction

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The structural motif of a chloroethoxyethyl group is found in various biologically active molecules. Consequently, 2-(2-Chloroethoxy)ethyl methanesulfonate (B1217627) and its precursors are relevant in the synthesis of certain pharmaceutical compounds and their related substances.

Precursor in Quinoxaline-Derived Compound Syntheses (e.g., Erlotinib Impurities)

In the synthesis of derivatives related to the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, the formation of impurities containing a chloroethoxy group has been documented. Specifically, the synthesis of two isomeric impurities of Erlotinib, 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine and 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4-amine, has been described.

The synthetic pathway to these impurities involves an intermediate that contains a methanesulfonate group, which is subsequently converted to the chloride. The synthesis starts from a quinazoline (B50416) precursor which is demethylated to create a free hydroxyl group. This hydroxyl group is then reacted to form a hydroxyethoxy side chain. The alcohol of this side chain is then reacted with mesyl chloride to produce a methanesulfonate ester intermediate, specifically 2-(4-(3-Ethynylphenylamino)-6(7)-(2-methoxyethoxy) quinazolin-7(6)-yloxy)ethyl methanesulfonate. This intermediate is then treated with a chloride source, such as lithium chloride, to displace the methanesulfonate group and form the final chloroethoxy-containing impurity. This process highlights the role of a methanesulfonate ester in facilitating the introduction of the chloroethoxyethyl moiety into the quinazoline scaffold.

Table 1: Key Intermediates in the Synthesis of Erlotinib Impurities

| Compound Name | Role in Synthesis |

|---|---|

| 2-(4-(3-Ethynylphenylamino)-6(7)-(2-methoxyethoxy) quinazolin-7(6)-yloxy)ethyl methanesulfonate | Precursor to the chloroethoxy impurity |

Role in the Elaboration of Alpha-1 Adrenoceptor Blockers (e.g., Silodosin)

Alpha-1 adrenoceptor blockers are a class of medications used to treat conditions such as benign prostatic hyperplasia. newdrugapprovals.org The synthesis of the alpha-1A adrenoceptor antagonist, Silodosin, involves the coupling of an indoline (B122111) derivative with a side chain containing a phenoxyethyl group. newdrugapprovals.orgunimi.it

While the specific compound 2-(2-Chloroethoxy)ethyl methanesulfonate is not cited in the primary synthesis routes for Silodosin, a structurally analogous compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, is a key intermediate. newdrugapprovals.orggoogle.comnbinno.com In the synthesis, this trifluoroethoxy-containing methanesulfonate undergoes a nucleophilic substitution reaction with an amino group on the indoline core to form a crucial carbon-nitrogen bond, thereby assembling the final drug molecule. newdrugapprovals.orggoogle.com The methanesulfonate portion of the molecule serves as an excellent leaving group to facilitate this reaction.

A similar, non-fluorinated analogue, 2-(2-ethoxyphenoxy)ethyl methanesulfonate, has been mentioned in the context of preparing Silodosin analogues, indicating that methanesulfonate esters of phenoxyethanol (B1677644) derivatives are a general class of intermediates for this family of compounds. newdrugapprovals.org

Contribution to Resveratrol (B1683913) Derivative Chemistry

Resveratrol, a natural polyphenol, has been the subject of extensive research for its potential health benefits, leading to the synthesis of numerous derivatives to improve its bioavailability and efficacy. The synthesis of these derivatives often involves the modification of its hydroxyl groups.

While direct evidence for the use of this compound in the synthesis of resveratrol derivatives is not prominent in the reviewed literature, the alkylation of phenolic hydroxyl groups is a common strategy in medicinal chemistry to create ether derivatives. google.com This type of reaction, known as the Williamson ether synthesis, typically involves a phenoxide reacting with an alkyl halide or a compound with a good leaving group, such as a methanesulfonate. This suggests a potential, though not explicitly documented, application for this compound in creating resveratrol ethers bearing the chloroethoxyethyl functional group.

Synthesis of Compounds for Specific Biological Target Modulation (e.g., EGFR mutant cancer related)

The synthesis of molecules designed to modulate the activity of specific biological targets, such as mutant forms of the Epidermal Growth Factor Receptor (EGFR) in cancer, is a key area of pharmaceutical research. Erlotinib is a well-known EGFR inhibitor used in cancer therapy. rjsocmed.comnih.govnih.gov

The synthesis of Erlotinib-related compounds, including potential impurities that may also possess biological activity, provides insight into the construction of molecules for this target class. As detailed in section 4.1.1, the chloroethoxyethyl moiety is present in certain quinazoline-based compounds structurally related to Erlotinib. The generation of this moiety is achieved through an intermediate bearing a methanesulfonate leaving group, which is then displaced by a chloride ion. This synthetic strategy allows for the introduction of the functionalized side chain, which can influence the binding affinity and pharmacokinetic properties of the molecule with its biological target, such as EGFR. The ability to synthesize these derivatives is crucial for studying structure-activity relationships and developing new inhibitors for EGFR-mutant cancers. rjsocmed.comnih.gov

Building Block in Agrochemical and Specialty Chemical Development

Beyond pharmaceuticals, the structural features of this compound make it a potentially useful building block in the broader chemical industry, including the development of agrochemicals and specialty chemicals.

Introduction of Functionalized Chloroethoxyethyl Moieties

The core utility of this compound in a synthetic context is the introduction of the chloroethoxyethyl group (-OCH₂CH₂OCH₂CH₂Cl). This moiety is bifunctional; the ether linkages provide flexibility and can influence solubility, while the terminal chloride offers a reactive site for further chemical modification.

In the development of new agrochemicals or specialty chemicals, the incorporation of such a group can be used to tune the physical and biological properties of a molecule. For example, the ether chain can modify a molecule's polarity and its ability to move through biological membranes. The terminal chloride can be used as a handle to attach the molecule to other substrates or to introduce other functional groups through nucleophilic substitution reactions. While specific examples in the agrochemical literature are not widespread for this exact compound, the use of alkylating agents with similar functional groups is a common practice in the design and synthesis of new active ingredients.

Design of Advanced Chemical Tools and Reagents

The unique bifunctional nature of this compound makes it a valuable reagent in the design of advanced chemical tools. Its structure incorporates two distinct reactive sites: a chloroethyl ether moiety and a methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, readily displaced by nucleophiles, while the chloro group provides a second site for subsequent reactions. This dual reactivity allows for the sequential introduction of different functionalities, a key strategy in the synthesis of complex molecular probes and labeling agents.

While specific research detailing the extensive use of this compound as a precursor for a wide array of chemical tools is not broadly documented, its structural motifs are present in various synthetic strategies. The chloroethoxyethyl portion can be incorporated into a larger molecule, with the methanesulfonate serving as a reactive handle for attaching reporter groups, such as fluorophores or biotin, or for linking to biomolecules. The differential reactivity of the two leaving groups (mesylate being more reactive than chloride) can be exploited for controlled, stepwise synthetic sequences.

The table below outlines the theoretical sequential reactivity of this compound with different nucleophiles, a fundamental aspect of its application in designing chemical tools.

| Step | Nucleophile (Nu) | Reactive Site | Product |

| 1 | Strong Nucleophile (e.g., R-NH₂) | Methanesulfonate | 2-(2-Chloroethoxy)ethyl-Nu |

| 2 | Weaker Nucleophile (e.g., R'-SH) | Chloro | Nu-ethyl-2-ethoxy-ethyl-Nu' |

This controlled sequential reactivity is paramount in constructing sophisticated molecular architectures where precise placement of different groups is necessary for function.

Utilization in Macrocyclic Chemistry (e.g., Polyaza-Crown Ethers)

The most significant application of reagents like this compound is in the synthesis of macrocycles, particularly polyaza-crown ethers. These large, ring-shaped molecules are of great interest for their ability to selectively bind ions and small molecules, with applications in catalysis, separation science, and as ionophores.

Strategic Incorporation into Cyclic Scaffold Formation

The structure of this compound is ideally suited for the "building block" approach to macrocycle synthesis. In this strategy, the compound acts as a flexible linker, connecting two nucleophilic sites of another molecule to form a larger, open-chain precursor. This precursor then undergoes an intramolecular cyclization to form the final macrocycle.

A key example can be seen by analogy with the well-documented use of N-[2-(2-chloroethoxy)ethyl]acetamide in the synthesis of polyaza-crowns. wikipedia.org In a similar fashion, this compound can react with a diamine, for instance, where the two amine groups displace the methanesulfonate and chloro groups in a stepwise or one-pot reaction to form the cyclic structure. The ether linkages provided by the reagent impart flexibility to the resulting macrocycle, which is often crucial for its host-guest binding properties.

The following table presents a hypothetical reaction scheme for the formation of a simple diaza-crown ether using this compound.

| Reactant A | Reactant B | Product (Macrocycle) |

| This compound | 1,2-Diaminoethane | 1,4-Diaza-7,10-dioxacyclododecane |

This strategic incorporation of the chloroethoxyethyl moiety is a cornerstone of building complex macrocyclic frameworks.

Methodologies for Controlling Ring Closure Reactions

The successful formation of a macrocycle over polymerization is a significant challenge in organic synthesis. The key to favoring the intramolecular ring-closing reaction is often the application of the high-dilution principle. wikipedia.orgresearchgate.net This involves carrying out the reaction at very low concentrations of the reactants, which statistically favors the ends of the same molecule finding each other over reacting with another molecule.

In the context of using this compound, a typical procedure would involve the slow addition of the open-chain precursor (formed by the initial reaction of the methanesulfonate group) to a large volume of solvent containing a base to facilitate the final nucleophilic substitution of the chloride. The choice of solvent and base can also influence the efficiency of the ring closure, with polar aprotic solvents often being favored.

The table below summarizes key methodologies for controlling ring closure in the synthesis of macrocycles using bifunctional linkers like this compound.

| Methodology | Principle | Expected Outcome |

| High Dilution | Decreases intermolecular reactions by lowering reactant concentration. | Increased yield of the desired macrocycle over polymer. |

| Template Effect | A cation pre-organizes the linear precursor into a cyclic conformation. | Enhanced rate and selectivity of the cyclization reaction. |

| Choice of Leaving Group | A more reactive leaving group (methanesulfonate) allows for initial chain extension, followed by cyclization with a less reactive group (chloro). | Stepwise control over the reaction sequence. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an essential tool for the unambiguous structural assignment of 2-(2-Chloroethoxy)ethyl methanesulfonate (B1217627). By analyzing the chemical shifts, signal multiplicities, and integration values from both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of the atoms can be determined.

The ¹H NMR spectrum of 2-(2-Chloroethoxy)ethyl methanesulfonate is expected to show distinct signals corresponding to the five different proton environments in the molecule. The methanesulfonate (mesylate) group's methyl protons would appear as a sharp singlet, while the protons on the ethyl and ethoxy chains would present as coupled triplets.

The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups. The protons closest to the highly electronegative sulfonate group and the chlorine atom are shifted further downfield. Based on analogous structures like 2-ethoxyethyl methanesulfonate, the expected chemical shifts in a solvent such as CDCl₃ are predictable.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data are predicted based on analysis of similar structures and standard chemical shift values.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a (CH₃-SO₃) | ~3.1 | Singlet | 3H |

| b (-SO₃-CH₂-) | ~4.4 | Triplet | 2H |

| c (-CH₂-O-CH₂-) | ~3.8 | Triplet | 2H |

| d (-O-CH₂-CH₂-Cl) | ~3.7 | Triplet | 2H |

| e (-CH₂-Cl) | ~3.6 | Triplet | 2H |

Structure for assignment: CH₃(a)-SO₃-CH₂(b)-CH₂(c)-O-CH₂(d)-CH₂(e)-Cl

The ¹³C NMR spectrum provides confirmation of the carbon backbone of the molecule. For this compound, five unique carbon signals are anticipated, corresponding to the methyl carbon and the four distinct methylene (B1212753) (CH₂) carbons in the chains. The chemical shifts are highly dependent on the electronic environment of each carbon atom. Carbons bonded to oxygen or adjacent to the sulfonate group or chlorine atom will exhibit larger chemical shifts. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data are predicted based on analysis of similar structures and standard chemical shift values.

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| a (CH₃-SO₃) | ~38 |

| b (-SO₃-CH₂) | ~68 |

| c (-CH₂-O-CH₂-) | ~69 |

| d (-O-CH₂-CH₂-Cl) | ~71 |

| e (-CH₂-Cl) | ~42 |

Structure for assignment: C(a)H₃-SO₃-C(b)H₂-C(c)H₂-O-C(d)H₂-C(e)H₂-Cl

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to be dominated by strong absorption bands characteristic of the methanesulfonate group. Studies on similar compounds, such as ethyl methanesulfonate, show very strong bands for the asymmetric and symmetric stretching vibrations of the S=O bonds. Other key vibrations include the C-O-C stretch of the ether linkage, the C-S stretch, and the C-Cl stretch.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Data are predicted based on analysis of similar structures and standard vibrational frequency tables.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| S=O asymmetric stretch | 1350 - 1370 | Strong |

| S=O symmetric stretch | 1170 - 1180 | Strong |

| C-O-C ether stretch | 1090 - 1150 | Strong |

| C-S stretch | 700 - 800 | Medium-Strong |

| C-Cl stretch | 650 - 750 | Medium-Strong |

Detailed analysis of the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can provide information about the conformational isomers of the molecule. The rotational freedom around the C-C, C-O, and C-S single bonds can lead to different stable conformations (e.g., gauche and anti). Each conformer may exhibit unique vibrational bands, and their relative intensities can give clues about the conformational population at a given temperature. Theoretical calculations are often used in conjunction with experimental spectra to assign these conformational signatures.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. The molecular weight of this compound is 202.66 g/mol . manchesterorganics.com Due to the presence of chlorine, the molecular ion peak should appear as a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). youtube.com

Electron ionization (EI) would likely lead to extensive fragmentation. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses. Common fragmentation pathways for this molecule would include:

Cleavage of the C-O and C-S bonds.

Alpha-cleavage adjacent to the ether oxygen. libretexts.org

Loss of small neutral molecules.

Analysis of related compounds suggests that a molecular ion may not always be observed, but characteristic fragment ions will be present. dtic.mil

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Fragmentation is predicted based on common fragmentation rules and data from analogous structures.

| Proposed Fragment Ion | Formula | Predicted m/z |

| [M - CH₂CH₂Cl]⁺ | C₃H₇O₄S⁺ | 139 |

| [M - OCH₂CH₂Cl]⁺ | CH₃SO₂⁺ | 79 |

| [CH₂CH₂OCH₂CH₂Cl]⁺ | C₄H₈ClO⁺ | 107 |

| [CH₂CH₂Cl]⁺ | C₂H₄Cl⁺ | 63 |

| [CH₃SO₃]⁺ | CH₃O₃S⁺ | 95 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision. This capability allows for the determination of the elemental composition of a molecule from its exact mass. The molecular formula of this compound is C5H11ClO4S.

The theoretical exact mass of a molecule is calculated by summing the masses of its constituent isotopes. By comparing the experimentally measured exact mass with theoretical masses of potential elemental formulas, the correct molecular formula can be assigned with a high degree of confidence. For this compound, the presence of chlorine and sulfur, with their characteristic isotopic patterns, further aids in the confirmation of its elemental composition.

| Property | Value |

| Molecular Formula | C5H11ClO4S |

| Theoretical Monoisotopic Mass | 206.0043 Da |

| Theoretical Average Mass | 206.67 g/mol |

This table is interactive. Users can sort and filter the data.

The high resolving power of HRMS instruments allows for the differentiation between ions of very similar nominal mass, which is critical for unambiguous formula determination. The mass accuracy, typically in the low parts-per-million (ppm) range, provides a narrow window for possible elemental compositions, significantly reducing the number of potential candidates.

Interpretation of Fragmentation Patterns for Structural Elucidation

Mass spectrometry not only provides the molecular weight of a compound but also induces fragmentation of the molecular ion into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and provides a "fingerprint" that can be used for structural elucidation. While direct experimental fragmentation data for this compound is not widely available in the reviewed literature, a predictive analysis based on the fragmentation of analogous compounds, such as other alkyl methanesulfonates and molecules containing chloroethoxy moieties, can be performed.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several key pathways, driven by the relative stability of the resulting carbocations and neutral losses. The primary sites for bond cleavage are likely to be the C-O and C-S bonds, as well as cleavage adjacent to the chlorine atom.

Predicted Fragmentation Pathways:

Cleavage of the methanesulfonyl group: A common fragmentation pathway for methanesulfonate esters is the loss of the methanesulfonyl radical (•SO2CH3) or methanesulfonic acid (CH3SO3H).

Cleavage of the chloroethoxyethyl chain: Fragmentation can occur along the ether linkages and the carbon-chlorine bond.

Rearrangement reactions: Hydrogen rearrangements can also occur, leading to the formation of stable fragment ions.

Below is a table of predicted major fragment ions for this compound and their proposed structures.

| m/z (predicted) | Proposed Fragment Ion | Neutral Loss |

| 127/129 | [ClCH2CH2OCH2CH2]+ | •SO2CH3 |

| 111 | [C5H11O2S]+ | •Cl |

| 95 | [CH3SO3]+ | •C4H8Cl |

| 63/65 | [CH2CH2Cl]+ | C3H7O3S |

This table is interactive and based on predicted fragmentation patterns.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. Computational quantum chemistry methods are routinely used to model the distribution of electrons within a molecule and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it a popular choice for calculating the ground state properties of organic compounds. For a molecule like 2-(2-chloroethoxy)ethyl methanesulfonate (B1217627), DFT calculations would be employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths and angles.

In a representative study on the analogous compound ethyl methanesulfonate (EMS), DFT methods with various functionals (e.g., B3LYP, PBE1PBE, MPW1PW91) were used to calculate its optimized geometry. A similar approach for 2-(2-chloroethoxy)ethyl methanesulfonate would yield a detailed picture of its three-dimensional structure. The results would resemble the data presented in the table below, providing foundational information for understanding its chemical behavior.

Illustrative DFT-Calculated Ground State Properties for this compound

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups, as would be predicted by DFT calculations.

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| S=O | Sulfonyl double bond length | ~1.45 Å |

| S-O (ester) | Sulfur-ester oxygen single bond length | ~1.60 Å |

| S-C (methyl) | Sulfur-methyl carbon single bond length | ~1.78 Å |

| C-Cl | Carbon-chlorine single bond length | ~1.80 Å |

| O=S=O | Sulfonyl group bond angle | ~120° |

| C-S-O (ester) | Methyl-sulfur-ester oxygen bond angle | ~105° |

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to more accurately account for electron correlation—the interaction between individual electrons that is approximated in DFT. smu.edufiveable.mewikipedia.org The second-order level, MP2, is widely used to refine geometries and energies calculated by other methods. q-chem.com

In studies of related methanesulfonates, MP2 calculations have been performed to determine the electronic structure and compare the results with those from DFT. For instance, in the analysis of EMS, the differences in bond lengths between MP2 and various DFT functionals were generally small, typically less than 0.02 Å. However, for certain bond angles, the variation could be more significant, highlighting the importance of using multiple methods to gain a comprehensive understanding. Applying MP2 to this compound would provide a higher level of theory to confirm its structural parameters and better describe the subtle effects of electron correlation on its bonding. fiveable.me

Conformational Landscape and Energetics

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting its physical properties and how it interacts with other molecules.

Computational methods can be used to perform a systematic search of the potential energy surface of a molecule to identify its stable conformers (energy minima) and the transition states that connect them. nih.gov For ethyl methanesulfonate, theoretical calculations identified two stable conformations, one with Cs symmetry and a less stable one with C1 symmetry. acs.orgnih.gov

The flexibility of this compound is primarily determined by the rotation around its single bonds, which can be described by torsion (dihedral) angles. nih.gov Key torsion angles would include those around the S-O, O-C, and C-C bonds of the chloroethoxyethyl chain. By systematically rotating these bonds and calculating the corresponding energy, a potential energy profile can be generated.

In the computational study of EMS, the dihedral angles C-S-O-C and S-O-C-C were critical in defining its two stable conformers. For this compound, the analysis would be extended to the additional C-C and C-O bonds. This analysis provides quantitative data on the energy barriers to rotation, which dictates the molecule's flexibility at different temperatures. nih.gov

Illustrative Torsion Angles and Relative Energies for Hypothetical Conformers of this compound

Note: This table illustrates the type of data generated from a conformational analysis. Values are hypothetical.

| Conformer | τ(S-O-C-C) | τ(O-C-C-O) | τ(C-C-O-C) | τ(C-O-C-C) | τ(O-C-C-Cl) | Relative Energy (kcal/mol) |

|---|---|---|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 60° (gauche) | 180° (anti) | 180° (anti) | 60° (gauche) | 0.00 |

| B | 180° (anti) | 180° (anti) | 60° (gauche) | 180° (anti) | 180° (anti) | +1.2 |

| C | 60° (gauche) | 60° (gauche) | 60° (gauche) | 60° (gauche) | 60° (gauche) | +2.5 |

Quantum Chemical Descriptors and Reactivity Prediction

Beyond structure and energy, computational chemistry can predict a molecule's reactivity through the calculation of various quantum chemical descriptors. researchgate.netchemrxiv.org These descriptors are derived from the electronic structure and provide insight into where and how a molecule is likely to react.

For an alkylating agent like this compound, a key feature is the methanesulfonate group, which is an excellent leaving group. oregonstate.edumasterorganicchemistry.com Natural Bond Orbital (NBO) analysis performed on ethyl methanesulfonate has shown how the excess electronic charge is rearranged within the methanesulfonate anion after it departs, which explains its stability and effectiveness as a leaving group. acs.orgnih.gov A similar NBO analysis on the target compound would quantify the charge distribution and orbital interactions that facilitate nucleophilic substitution reactions.

Other important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies that the molecule is more reactive. nih.gov These descriptors, along with others like electrophilicity index and molecular electrostatic potential, can be used to build a comprehensive model of the reactivity of this compound. chemrxiv.org

Key Quantum Chemical Descriptors and Their Significance for Reactivity

Note: Values are not specific to this molecule but represent the type of data used to predict reactivity.

| Descriptor | Typical Value Range | Significance for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | -8 to -11 eV | Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive as a nucleophile. |

| ELUMO (Energy of LUMO) | -1 to +2 eV | Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive as an electrophile. |

| HOMO-LUMO Gap (ΔE) | 7 to 13 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Electrophilicity Index (ω) | 0.5 to 2.0 eV | A global measure of electrophilic character. Higher values indicate a stronger electrophile. |

| NBO Charge on S | +1.5 to +2.5 | Indicates the partial positive charge on the sulfur atom, a likely site for nucleophilic attack. |

Natural Bond Orbital (NBO) Analysis of Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemistry calculations into a more intuitive, localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides a quantitative picture of the electron density distribution, allowing for the calculation of natural atomic charges and the study of orbital interactions that contribute to molecular stability.

The NBO method partitions the total electron density into contributions from localized one-center (lone pairs) and two-center (bonds) orbitals. libretexts.org This localization allows for a detailed analysis of charge distribution across the molecule. In a molecule like this compound, the electronegativity of the oxygen, chlorine, and sulfonyl group atoms would lead to a significant polarization of the electron density. The natural atomic charges derived from NBO analysis would quantify this polarization, highlighting the electrophilic and nucleophilic sites within the molecule.

Furthermore, NBO analysis can elucidate the nature of intermolecular interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals of interacting molecules. uni-muenchen.de These donor-acceptor interactions, also known as hyperconjugation when occurring within a molecule, are key to understanding stabilizing effects. The energy of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de For this compound, significant interactions would be expected between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of adjacent sigma bonds.

While specific NBO analysis data for this compound is not available in the cited literature, a hypothetical table of natural atomic charges illustrates the expected charge distribution based on the principles of NBO theory.

Hypothetical Natural Atomic Charges for this compound

| Atom | Element | Hypothetical Natural Charge (e) |

|---|---|---|

| S | Sulfur | +1.50 |

| O1 (sulfonyl) | Oxygen | -0.75 |

| O2 (sulfonyl) | Oxygen | -0.75 |

| O3 (ether) | Oxygen | -0.60 |

| O4 (ether) | Oxygen | -0.55 |

| Cl | Chlorine | -0.25 |

| C1 (methyl) | Carbon | -0.10 |

| C2 (ethyl) | Carbon | -0.05 |

| C3 (ethyl) | Carbon | +0.15 |

| C4 (ethyl) | Carbon | +0.10 |

Note: The values in this table are hypothetical and serve to illustrate the expected charge distribution from an NBO analysis. The actual values would require a specific quantum chemical calculation.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO, being the orbital containing the most energetic electrons, acts as the nucleophile or electron donor. youtube.com Conversely, the LUMO, being the lowest energy empty orbital, acts as the electrophile or electron acceptor. youtube.com

The energy and shape of the HOMO and LUMO, as well as the energy gap between them (the HOMO-LUMO gap), are crucial in determining a molecule's reactivity. A small HOMO-LUMO gap generally implies higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively.

For an alkylating agent like this compound, FMO theory would predict its reactivity based on the characteristics of its frontier orbitals. The LUMO would likely be localized around the electrophilic centers of the molecule, such as the carbon atoms attached to the electronegative chlorine and methanesulfonate groups. A nucleophile would preferentially attack at the atom with the largest LUMO coefficient. The HOMO, on the other hand, would be associated with regions of higher electron density, such as the lone pairs on the oxygen atoms.

While specific FMO calculations for this compound are not available in the provided search results, a hypothetical data table can illustrate the key parameters that would be obtained from such an analysis.

Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would be determined through specific computational chemistry calculations.

Future Research Directions and Emerging Opportunities

Innovations in Environmentally Benign Synthetic Processes

Future research will likely focus on developing greener synthetic routes to 2-(2-Chloroethoxy)ethyl methanesulfonate (B1217627) and related compounds. Traditional methods for introducing chloro and methanesulfonate groups often involve hazardous reagents and produce significant waste. Innovations may include:

Continuous Flow Synthesis: This approach offers enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity compared to batch processes. purdue.edu The synthesis of 2-(2-Chloroethoxy)ethyl methanesulfonate could be designed in a continuous flow system, minimizing manual handling of intermediates and allowing for precise control over reaction conditions.

Catalytic Methods: The development of catalytic methods for both chlorination and sulfonylation would be a significant advancement. This could involve the use of solid-supported catalysts that can be easily recovered and reused, reducing waste and improving the economic viability of the synthesis.

Use of Greener Solvents: Research into the use of bio-based or recyclable solvents in the synthesis of this compound would align with the principles of green chemistry. Supercritical fluids or ionic liquids could also be explored as alternative reaction media.

Development of Novel Catalytic Transformations Involving this compound

The bifunctional nature of this compound makes it an interesting substrate for the development of novel catalytic transformations. The differential reactivity of the chloro and methanesulfonate groups could be exploited for selective, one-pot modifications. Future research could explore:

Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be developed to selectively functionalize either the chloro or the methanesulfonate group. scienceintheclassroom.org This would allow for the stepwise introduction of different functionalities, leading to the synthesis of complex molecules.

Dual Catalysis: Systems employing two different catalysts that selectively activate each of the reactive sites could enable cascade reactions, where multiple bonds are formed in a single operation. This would be a highly efficient method for building molecular complexity.

Asymmetric Catalysis: For chiral applications, the development of enantioselective catalytic transformations involving this compound would be of significant interest, particularly for the synthesis of pharmaceuticals and other bioactive molecules.

Exploration of Polymeric and Supramolecular Chemistry Applications

The structure of this compound suggests its potential as a monomer or a key component in the construction of advanced materials.

Polymer Synthesis: This compound could serve as a bifunctional monomer in polymerization reactions. For example, it could be used in the synthesis of polyethers or polythioethers through nucleophilic substitution reactions at the chloro and methanesulfonate positions. The resulting polymers could have unique properties due to the presence of the ether linkages and the potential for post-polymerization modification.

Supramolecular Assembly: The ether oxygen atoms in the 2-(2-chloroethoxy)ethyl moiety could act as hydrogen bond acceptors, enabling the formation of self-assembled supramolecular structures. By designing complementary molecules that can interact with this unit, it may be possible to create novel gels, liquid crystals, or other organized materials.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. youtube.comsynplechem.com Integrating the synthesis and application of this compound derivatives with automated platforms could significantly accelerate research in this area. chemrxiv.org

High-Throughput Screening (HTS): HTS techniques could be used to rapidly screen the reactivity of this compound with a large library of reactants under various conditions. nih.govanalytical-sales.com This would allow for the rapid discovery of new reactions and optimal reaction conditions.

Automated Synthesis: Automated synthesis platforms can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. beilstein-journals.org This would enable the rapid generation of a library of derivatives of this compound for further investigation in various applications. The data generated from these high-throughput experiments could also be used to train machine learning algorithms to predict the outcomes of new reactions, further accelerating the discovery process. youtube.com

Q & A

Q. Critical Parameters :

- Temperature control (<40°C) to minimize side reactions like hydrolysis.

- Use anhydrous solvents to prevent decomposition.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture, which accelerates hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Monitor airborne concentrations with gas detectors due to potential release of chloroethane derivatives .

Q. Stability Data :

| Property | Value | Source |

|---|---|---|

| Hydrolysis Rate (pH 7) | t₁/₂ ~24–48 hrs (estimated) | |

| Thermal Decomposition | >150°C (exothermic) |

Advanced: What analytical techniques are suitable for characterizing this compound and its degradation products?

Methodological Answer:

- Primary Characterization :

- Degradation Analysis :

- GC-MS : Detect chloroethanol and methanesulfonic acid byproducts using derivatization (e.g., BSTFA) .

Validation : Calibrate against certified reference standards (e.g., TCI America’s methanesulfonate esters) .

Advanced: How do reaction conditions influence the compound’s alkylation efficiency in nucleophilic substitutions?

Methodological Answer:

Q. Experimental Design :

Kinetic Studies : Vary solvent polarity and measure reaction rates via conductivity or HPLC.

Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways .

Advanced: What are the mutagenic risks associated with this compound, and how can they be mitigated?

Methodological Answer:

- Mutagenicity : Likely alkylates DNA at guanine N7 positions, similar to ethyl methanesulfonate (EMS) .

- Risk Mitigation :

- In Vitro Studies : Use Ames test (S. typhimurium TA1535) with liver S9 metabolic activation .

- Protective Measures : Double-glove systems, HEPA-filtered enclosures, and strict waste segregation (treat as biohazard) .

Contradictions : Unlike EMS, this compound’s chloroethoxy group may reduce membrane permeability, requiring higher doses for equivalent mutagenicity .

Advanced: How can researchers resolve discrepancies in reported toxicity data for this compound?

Methodological Answer:

- Data Reconciliation :

- Source Evaluation : Prioritize peer-reviewed studies over vendor SDS (e.g., TCI America vs. Aladdin) .

- Experimental Replication : Conduct acute toxicity assays (OECD 423) using standardized protocols .

- Confounding Factors :

- Purity variations (e.g., residual methanesulfonyl chloride in commercial batches) .

- Species-specific metabolic differences (e.g., rodent vs. human liver microsomes) .

Advanced: What computational methods predict the environmental fate of this compound?

Methodological Answer:

- Software Tools :

- Validation : Compare predictions with experimental half-lives in soil/water matrices .

Basic: What are the key regulatory considerations for transporting this compound?

Methodological Answer:

- Classification : UN 3265 (Corrosive, Class 8) due to methanesulfonic acid release upon hydrolysis .

- Documentation : Include SDS with GHS hazard statements (H314, H341) and emergency contacts (e.g., Chemtrec) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.